molecular formula C29H24N2O4S B15044635 Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B15044635
M. Wt: 496.6 g/mol
InChI Key: UAYPIPQKMGSNNT-UHFFFAOYSA-N
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Description

BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a benzyl group, a cyano group, and a pyridine ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide.

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts.

    Formation of the Benzyl Ester: The final step involves esterification to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts for nucleophilic substitution, methyl iodide for methylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    BENZYL 2-{[3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but lacks methoxy groups.

    BENZYL 2-{[3-CYANO-4,6-BIS(4-HYDROXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but has hydroxyl groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE enhances its solubility and may influence its reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

benzyl 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C29H24N2O4S/c1-33-23-12-8-21(9-13-23)25-16-27(22-10-14-24(34-2)15-11-22)31-29(26(25)17-30)36-19-28(32)35-18-20-6-4-3-5-7-20/h3-16H,18-19H2,1-2H3

InChI Key

UAYPIPQKMGSNNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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